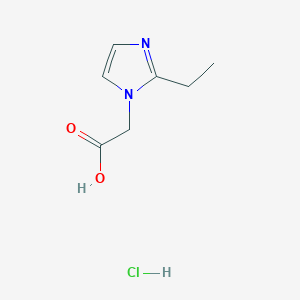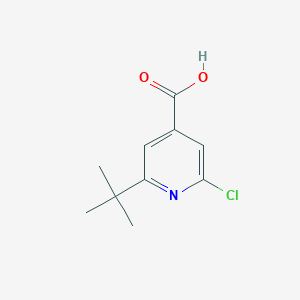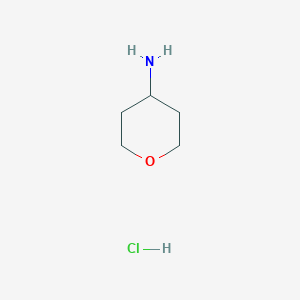
1-(1,2-Dibromoethyl)-4-fluorobenzene
Overview
Description
“1-(1,2-Dibromoethyl)-4-fluorobenzene” is a theoretical organic compound. It would consist of a benzene ring, which is a six-carbon ring with alternating double bonds, substituted with a fluorine atom at the 4th position and a 1,2-dibromoethyl group at the 1st position .
Molecular Structure Analysis
The molecular structure of “1-(1,2-Dibromoethyl)-4-fluorobenzene” would likely be planar due to the planar nature of the benzene ring. The presence of electronegative atoms (bromine and fluorine) would create polar bonds, leading to a dipole moment .Chemical Reactions Analysis
Again, while specific reactions involving “1-(1,2-Dibromoethyl)-4-fluorobenzene” are not available, compounds with similar structures often undergo substitution reactions. For example, the bromine atoms on the 1,2-dibromoethyl group could be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
Based on its structure, “1-(1,2-Dibromoethyl)-4-fluorobenzene” would likely be a solid at room temperature, similar to other halogenated organic compounds . It would likely be insoluble in water but soluble in organic solvents .Scientific Research Applications
Organometallic Chemistry and Catalysis
- Fluorobenzenes like 1,2-difluorobenzene are increasingly recognized as versatile solvents for conducting organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce π-electron density donation, making them weakly binding to metal centers, which is advantageous in certain catalytic processes (Pike, Crimmin, & Chaplin, 2017).
Electrochemical Applications
- Studies on electrochemical fluorinations of various benzene derivatives, including 1,2-difluorobenzene, highlight their utility in producing fluorinated compounds, which are significant in pharmaceutical and agricultural chemical synthesis (Momota, Mukai, Kato, & Morita, 1998).
Crystal Structure and Bonding Interactions
- Research on C−H···F interactions in crystalline fluorobenzenes, including 1,2-difluorobenzene, provides insights into weak acceptor capabilities of the C−F group and contributes to our understanding of molecular interactions in crystal structures (Thalladi et al., 1998).
Biodegradation Studies
- Investigations into the biodegradation of difluorobenzenes, such as 1,2-difluorobenzene, are crucial for understanding their environmental impact and potential applications in bioremediation. The study of microbial strains capable of degrading these compounds has practical significance (Moreira, Amorim, Carvalho, & Castro, 2009).
Spectroscopy and Photophysics
- Research on the solvent effects on coupling constants of fluorobenzene and 1,2‐difluorobenzene enhances our understanding of molecular behavior in different environments, which is valuable for spectroscopic analysis and material science applications (Suntioinen & Laatikainen, 1992).
Synthetic Chemistry
- Studies on the synthesis of compounds like 1,2-bis(bromomethyl)-4-fluorobenzene reveal methodologies for creating specific fluorinated structures, which are valuable in synthetic organic chemistry and pharmaceutical development (Guo Zhi-an, 2009).
Safety And Hazards
properties
IUPAC Name |
1-(1,2-dibromoethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c9-5-8(10)6-1-3-7(11)4-2-6/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXVBBKYOWCLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669943 | |
| Record name | 1-(1,2-Dibromoethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-Dibromoethyl)-4-fluorobenzene | |
CAS RN |
350-35-6 | |
| Record name | 1-(1,2-Dibromoethyl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,2-Dibromoethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B1439211.png)


![3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine](/img/structure/B1439215.png)




![5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid](/img/structure/B1439225.png)
![2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B1439226.png)